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Compound of Interest

Compound Name: Demethoxymatteucinol

Cat. No.: B1203457 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the in vitro antiviral efficacy of the natural flavonoid demethoxymatteucinol
against the established neuraminidase inhibitor, oseltamivir. This analysis is based on available

experimental data, focusing on their inhibitory effects on various influenza A virus

neuraminidase subtypes.

Executive Summary
Demethoxymatteucinol, a natural flavonoid isolated from Cleistocalyx operculatus, has

demonstrated potent inhibitory activity against influenza A virus neuraminidase, including

strains resistant to oseltamivir. While direct comparative studies are limited, available in vitro

data suggest that demethoxymatteucinol exhibits a non-competitive inhibition mechanism,

distinguishing it from the competitive inhibition of oseltamivir. This guide synthesizes the current

data on their respective potencies, mechanisms of action, and the experimental methodologies

used to evaluate their antiviral efficacy.

Data Presentation: In Vitro Efficacy Against
Influenza A Neuraminidase
The following table summarizes the 50% inhibitory concentrations (IC50) of

demethoxymatteucinol and oseltamivir against various influenza A neuraminidase subtypes.

It is important to note that the IC50 values for demethoxymatteucinol and oseltamivir are
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sourced from different studies and may not be directly comparable due to potential variations in

experimental conditions.

Compound

Virus
Strain/Neurami
nidase
Subtype

IC50 (µM) IC50 (nM) Reference

Demethoxymatte

ucinol
H1N1 9.34 ± 2.52 9340 ± 2520 [1]

H9N2 5.07 ± 0.94 5070 ± 940 [1]

Oseltamivir-

Resistant H1N1

(H274Y)

8.81 ± 1.25 8810 ± 1250 [1]

Oseltamivir

Carboxylate
H1N1 (A/H1N1) - ~1.34 [1]

H1N1

(A/H1N1)pdm09
- 0.51 [2]

H1N1

(Oseltamivir-

sensitive)

- ~1 [3]

H1N1

(Oseltamivir-

resistant H274Y)

- >400 [3]

H9N2 - 1.9 - 69.2 [4]

Mechanism of Action
Demethoxymatteucinol: Kinetic studies have revealed that demethoxymatteucinol acts as a

non-competitive inhibitor of influenza neuraminidase.[1] This suggests that it binds to a site on

the enzyme that is distinct from the active site where the natural substrate, sialic acid, binds.

This alternative binding site could offer an advantage in overcoming resistance mutations that

typically occur in the active site.
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Oseltamivir: Oseltamivir is a prodrug that is metabolized in the body to its active form,

oseltamivir carboxylate. Oseltamivir carboxylate is a competitive inhibitor of the influenza

neuraminidase enzyme. It mimics the natural substrate, sialic acid, and binds to the active site

of the enzyme, preventing the release of new virus particles from infected cells and thus halting

the spread of the infection.

Experimental Protocols
The following section details the general methodologies employed in the studies cited for

determining the neuraminidase inhibition activity of the compounds.

Neuraminidase Inhibition Assay (Fluorescence-Based)
A fluorescence-based neuraminidase inhibition assay is a widely used method to determine the

IC50 values of potential inhibitors.[5][6][7][8][9]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA

releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence

is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme

activity is reduced, leading to a decrease in fluorescence.

General Procedure:

Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK)

cells or embryonated chicken eggs to obtain a sufficient viral titer.

Inhibitor Dilution: A serial dilution of the test compound (demethoxymatteucinol or

oseltamivir carboxylate) is prepared in an appropriate buffer.

Enzyme Reaction: The diluted virus is incubated with the various concentrations of the

inhibitor for a specific period at room temperature to allow for binding.

Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture, and the

reaction is incubated at 37°C.
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Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., a

solution containing ethanol and NaOH).

Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a

fluorometer at an excitation wavelength of approximately 355-365 nm and an emission

wavelength of around 450-460 nm.

IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity

by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of a compound to protect cells from the virus-induced

cell death.[1]

Principle: Influenza virus infection of susceptible cells, such as MDCK cells, leads to

characteristic morphological changes and eventually cell death, known as the cytopathic effect

(CPE). An effective antiviral agent will inhibit viral replication and thus reduce or prevent the

development of CPE.

General Procedure:

Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to form a monolayer.

Virus Infection and Treatment: The cell monolayer is infected with a known amount of

influenza virus. Simultaneously or after a short adsorption period, varying concentrations of

the test compound are added.

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral

replication and the development of CPE.

CPE Observation and Quantification: The extent of CPE in each well is observed

microscopically. Cell viability can be quantified using methods such as the MTT assay, which

measures the metabolic activity of living cells.
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EC50 Calculation: The concentration of the compound that protects 50% of the cells from

virus-induced death (EC50) is determined.

Visualizations
Experimental Workflow: Neuraminidase Inhibition Assay
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Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay
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Caption: Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay.
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Signaling Pathway: Influenza Virus Neuraminidase
Inhibition
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Caption: Mechanism of Neuraminidase Inhibition by Oseltamivir and Demethoxymatteucinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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